molecular formula C11H13N3O2 B11884013 2-Amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid

2-Amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid

Cat. No.: B11884013
M. Wt: 219.24 g/mol
InChI Key: BZVCFZMTXUKVPT-UHFFFAOYSA-N
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Description

2-Amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The indazole ring structure allows it to interact with various biological targets, contributing to its diverse pharmacological activities .

Comparison with Similar Compounds

  • 2-Amino-3-(1H-indazol-3-yl)propanoic acid
  • Methyl (2R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate
  • 3-Indazolealanine

Comparison: Compared to similar compounds, 2-Amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid is unique due to the presence of the methyl group on the indazole ring, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in binding affinity to molecular targets and overall pharmacokinetic properties .

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

2-amino-3-(1-methylindazol-3-yl)propanoic acid

InChI

InChI=1S/C11H13N3O2/c1-14-10-5-3-2-4-7(10)9(13-14)6-8(12)11(15)16/h2-5,8H,6,12H2,1H3,(H,15,16)

InChI Key

BZVCFZMTXUKVPT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CC(C(=O)O)N

Origin of Product

United States

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